molecular formula C₂₅H₂₁D₅O B1155653 3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5

3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5

Cat. No.: B1155653
M. Wt: 347.5
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5 is a deuterium-labeled analogue of 1,3-diphenylpropane-based alcohols, designed for use in synthetic organic chemistry and mechanistic studies. Deuterated compounds like this one are crucial tools in modern research, particularly as internal standards in mass spectrometry and for tracing reaction pathways using techniques such as NMR spectroscopy, allowing for detailed kinetic and metabolic studies. Compounds featuring the 1,3-diphenylpropane and related pentenol skeletons are recognized as valuable synthetic precursors. Research into similar structures highlights their application in the synthesis of complex heterocycles, including fused and bridged tetrahydrofurans, which are important structural motifs in medicinal chemistry . Furthermore, 1,3-diphenylpropan-1-ol derivatives have been identified as potential precursors to flavans, a class of compounds studied for their diverse pharmacological activities, which include anticarcinogenic, anti-inflammatory, and antioxidant properties . The synthetic route for related compounds has been advanced through transition metal-free, radical coupling methodologies, emphasizing a move towards greener chemistry . This product is supplied with a high purity level. It is recommended to store the compound refrigerated or frozen, protected from air and light to ensure long-term stability. Common solvents for dissolving the material include Chloroform, Dichloromethane, and DMSO . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C₂₅H₂₁D₅O

Molecular Weight

347.5

Synonyms

γ-Ethenyl-α-phenyl-γ-(phenylmethyl)-benzenebutanol-d5

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 3,3 Dibenzyl 1 Phenylpent 4 En 1 Ol D5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For isotopically labeled compounds such as 3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5, a suite of NMR experiments is employed to confirm its structure and the success of the deuteration.

Deuterium (B1214612) NMR (²H NMR) for Direct Confirmation of Deuterium Localization and Enrichment

Deuterium (²H) NMR spectroscopy serves as a direct method to observe the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium atoms, making it an invaluable tool for verifying the position and level of isotopic enrichment in a deuterated compound. wikipedia.orgmagritek.com For this compound, the five deuterium atoms are strategically incorporated into the phenyl group at the C-1 position.

The ²H NMR spectrum is anticipated to show distinct signals corresponding to the ortho, meta, and para positions of the deuterated phenyl ring. The chemical shifts in ²H NMR are analogous to those in ¹H NMR. wikipedia.org The presence of these signals provides unequivocal evidence of successful deuteration at the intended sites. Furthermore, the integration of these signals can be utilized to assess the isotopic enrichment at each position.

Table 1: Expected ²H NMR Data for this compound

PositionExpected Chemical Shift (δ, ppm)Multiplicity
ortho-Deuterons7.20-7.40Broad Singlet
meta-Deuterons7.20-7.40Broad Singlet
para-Deuteron7.15-7.35Broad Singlet

Note: Due to the quadrupolar nature of the deuterium nucleus, ²H NMR signals are inherently broader than ¹H NMR signals. wikipedia.org

Proton NMR (¹H NMR) Analysis of Protonated Regions and Residual Protons

While ²H NMR confirms the presence of deuterium, ¹H NMR is essential for characterizing the protonated segments of the molecule and detecting any residual, non-deuterated sites within the target phenyl group. tcichemicals.com The ¹H NMR spectrum of this compound would be expected to show a significant reduction in the intensity of the signals corresponding to the phenyl group at C-1. The remaining protons in the molecule, however, will give rise to a series of characteristic signals.

The complexity of the spectrum, particularly in the aliphatic region, can be resolved by analyzing the chemical shifts, signal multiplicities, and coupling constants. These parameters provide insights into the connectivity of the protonated parts of the carbon skeleton.

Table 2: Expected ¹H NMR Data for the Protonated Regions of this compound

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH~1.8-2.5Broad Singlet-
H-1~4.5-4.8Doublet of DoubletsJ = 8.0, 4.0
H-2 (diastereotopic)~1.9-2.2Multiplet-
Benzyl (B1604629) CH₂ (diastereotopic)~2.6-2.9Multiplet-
H-4~5.6-5.9Multiplet-
H-5 (cis)~4.9-5.1Doublet of DoubletsJ = 10.5, 1.5
H-5 (trans)~5.0-5.2Doublet of DoubletsJ = 17.0, 1.5
Benzyl Phenyl H's~7.0-7.3Multiplet-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of the molecule. olemiss.edu Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

The carbons of the deuterated phenyl ring will exhibit characteristic changes. Due to the coupling between carbon-13 and deuterium (C-D), the signals for these carbons may appear as multiplets or show reduced intensity and broadening, depending on the spectrometer settings. olemiss.edu This effect further corroborates the location of the deuterium labels.

Table 3: Expected ¹³C NMR Data for this compound

Carbon PositionExpected Chemical Shift (δ, ppm)
C-1~74
C-2~45
C-3~50
Benzyl CH₂~42
C-4~138
C-5~117
Benzyl Phenyl C's~126-140
Deuterated Phenyl C's~125-145 (with C-D coupling effects)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

For a molecule with the complexity of this compound, one-dimensional NMR spectra can suffer from signal overlap. researchgate.netweebly.com Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive structural assignments. researchgate.netwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through bonds, typically over two to three bonds. creative-biostructure.com This would be crucial for assigning the diastereotopic protons at C-2 and the benzyl positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. creative-biostructure.comnumberanalytics.com This powerful technique allows for the unambiguous assignment of each proton to its corresponding carbon in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). wikipedia.org This is instrumental in connecting different fragments of the molecule, for instance, linking the benzyl groups to the C-3 position and the phenyl-d5 group to C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. numberanalytics.com This is particularly useful for determining the relative stereochemistry of the molecule, such as the spatial relationship between the substituents around the chiral center at C-1 and the bulky benzyl groups at C-3.

Through the combined interpretation of these 2D NMR experiments, a comprehensive and unambiguous three-dimensional structure of this compound can be constructed.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental and isotopic composition of a sample. measurlabs.com It is particularly well-suited for verifying the isotopic purity of deuterated compounds like this compound. nih.govrsc.org

By providing a highly accurate mass measurement, often to four or more decimal places, HRMS can distinguish between the desired deuterated product and any residual unlabeled or partially labeled species. measurlabs.comresearchgate.net The theoretical exact mass of the [M+H]⁺ ion of this compound can be calculated and compared to the experimentally determined value. The close agreement between these values confirms the molecular formula and the incorporation of five deuterium atoms. Furthermore, the isotopic distribution pattern observed in the HRMS spectrum can be used to quantify the percentage of isotopic enrichment. nih.govrsc.org

Table 4: Theoretical and Expected HRMS Data for this compound

IonTheoretical Exact Mass (m/z)
[C₂₅H₂₁D₅O + H]⁺Calculated Value
[C₂₅H₂₂D₄O + H]⁺Calculated Value
[C₂₅H₂₆O + H]⁺ (unlabeled)Calculated Value

By comparing the relative intensities of these ions, the isotopic purity of the synthesized compound can be accurately determined. researchgate.net

Compound Information

Fragmentation Pattern Analysis in Deuterated Compounds

Mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ions and their fragments. In the case of this compound, the presence of five deuterium atoms on the 1-phenyl group provides a distinct isotopic signature that is invaluable for tracking fragmentation pathways.

The molecular ion peak for this compound will be weak or absent, a common characteristic for alcohols which tend to fragment readily. libretexts.orglibretexts.org The fragmentation of alcohols is often initiated by cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) or through dehydration (loss of H₂O). libretexts.orglibretexts.orgwhitman.edu For this compound, several key fragmentation patterns are expected. The most stable carbocations will preferentially form, guiding the fragmentation process. The presence of multiple aromatic rings stabilizes the molecular structure, potentially leading to a more prominent molecular ion peak compared to simpler aliphatic alcohols. libretexts.orgwhitman.edu

The key distinction in the mass spectrum of the d5-labeled compound compared to its non-deuterated analog is the mass shift of any fragment containing the deuterated phenyl group. This allows for unambiguous identification of fragments originating from this part of the molecule. For instance, the characteristic tropylium (B1234903) ion (C₇H₇⁺), typically observed at m/z 91 for benzyl groups, would be observed at m/z 91 from the non-deuterated benzyl substituents and at m/z 96 (C₇H₂D₅⁺) if it were to form from the deuterated phenyl group, though formation from the benzyl groups is more direct. Cleavage of the bond between the carbinol carbon (C1) and C2 would yield a resonance-stabilized C₆D₅CHOH⁺ fragment.

A summary of anticipated key fragments is presented below.

Fragment IonProposed StructureExpected m/z (Mass-to-Charge Ratio)Notes
[M-H₂O]⁺C₂₉H₂₅D₅⁺401.3Loss of a water molecule, a common fragmentation for alcohols. libretexts.org
[M-C₃H₅]⁺C₂₆H₂₅D₅O⁺360.2Loss of the allyl group (pent-4-en-yl radical).
[M-C₆D₅]⁺C₂₃H₂₅O⁺317.2Loss of the deuterated phenyl radical.
[M-C₇H₇]⁺C₂₂H₂₃D₅O⁺328.2Loss of a benzyl radical, a stable fragment.
[C₆D₅CHOH]⁺C₇H₂D₅O⁺113.1Alpha-cleavage resulting in the deuterated benzaldehyde-like cation.
[C₇H₇]⁺C₇H₇⁺91.1Tropylium ion from the non-deuterated benzyl groups.

Application in Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govamericanlaboratory.com this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 3,3-Dibenzyl-1-phenylpent-4-en-1-ol.

The principle of IDMS involves adding a known amount of the deuterated standard to a sample containing an unknown amount of the native analyte. uni-muenchen.de Because the deuterated standard is chemically identical to the analyte, it behaves identically during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. nih.gov Any sample loss or variation in ionization efficiency will affect both the analyte and the standard equally. americanlaboratory.com

The quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled standard. uni-muenchen.de In a tandem mass spectrometry (MS/MS) experiment, specific multiple reaction monitoring (MRM) transitions can be selected for both the analyte and the d5-standard. americanlaboratory.com The mass difference of 5 Da ensures that their respective molecular ions and key fragments are clearly resolved, preventing spectral overlap even if they co-elute chromatographically. americanlaboratory.com This high degree of specificity and accuracy makes IDMS particularly powerful for analyzing target compounds in complex biological or environmental matrices where matrix effects can suppress or enhance the signal. nih.govuni-muenchen.de

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy states. libretexts.org It is an exceptionally useful technique for identifying the functional groups present in a molecule, as each group has characteristic absorption frequencies. pressbooks.publibretexts.org

Analysis of C-D Vibrational Modes

The substitution of hydrogen with deuterium significantly impacts the vibrational frequency of the corresponding bond. Due to the increased mass of deuterium, the C-D stretching vibration occurs at a lower frequency (wavenumber) than the C-H stretch. This relationship can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating system.

In this compound, the aromatic C-H stretches from the two non-deuterated benzyl rings are expected in the 3100-3000 cm⁻¹ region. orgchemboulder.com In contrast, the C-D stretching vibrations of the deuterated phenyl ring will appear at a significantly lower wavenumber, typically in the range of 2200-2300 cm⁻¹. The presence of these distinct C-D bands provides definitive proof of successful deuteration within the molecule. These vibrations can be influenced by fluctuating solvent forces and molecular interactions, which can cause line broadening. acs.org

Confirmation of Characteristic Functional Groups (e.g., hydroxyl, alkene, aromatic)

The IR spectrum of this compound is expected to display a series of absorption bands that confirm its key structural features.

Hydroxyl (-OH) Group: A strong and characteristically broad absorption band is expected in the region of 3600-3300 cm⁻¹. openstax.org This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. libretexts.orglibretexts.org

Aromatic Rings: The presence of three phenyl rings will give rise to several distinct absorptions. Aromatic C-H stretching vibrations for the non-deuterated rings will appear just above 3000 cm⁻¹. orgchemboulder.com In-ring C=C stretching vibrations typically produce sharp to medium intensity bands in the 1600-1450 cm⁻¹ region. pressbooks.puborgchemboulder.com

Alkene (C=C) Group: The terminal alkene group (-CH=CH₂) will show a vinylic =C-H stretching absorption above 3000 cm⁻¹. libretexts.org The C=C double bond stretch itself usually appears as a medium-intensity peak around 1640 cm⁻¹. libretexts.org

The expected IR absorption frequencies for the principal functional groups are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
HydroxylO-H Stretch (H-bonded)3600 - 3300Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium
Alkene C-H=C-H Stretch3100 - 3050Medium
Alkane C-HC-H Stretch2960 - 2850Strong
Aromatic C-DC-D Stretch2300 - 2200Medium
Alkene C=CC=C Stretch~1640Medium
Aromatic C=CC=C Ring Stretch1600 - 1450Medium to Sharp
Alcohol C-OC-O Stretch1200 - 1050Strong

Advanced Analytical Method Development for Complex Mixtures

Isolating and identifying a specific compound like this compound from a complex mixture, such as a synthetic reaction crude or an environmental sample, requires high-resolution separation techniques coupled with sensitive and specific detectors. nih.gov

Chromatographic Separation Coupled with Spectroscopic Detection (e.g., GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.com Due to the high molecular weight and polarity of this compound, direct analysis by GC-MS may be challenging without chemical derivatization. uab.edu Converting the polar hydroxyl group to a less polar silyl (B83357) ether (e.g., by reacting with BSTFA) would increase its volatility and thermal stability, making it more amenable to GC separation. Following separation on a capillary column, the eluting compound enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification and confirmation. uab.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of non-volatile, polar, and thermally fragile compounds, making it an ideal choice for this molecule without the need for derivatization. nih.govcreative-proteomics.com Reversed-phase high-performance liquid chromatography (HPLC) would effectively separate the compound from other components in a mixture based on its hydrophobicity. The HPLC system is coupled to a mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques that typically produce a prominent molecular ion ([M+H]⁺ or [M+Na]⁺), simplifying mass determination. uab.edu The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for confident identification and quantification even at trace levels. nih.gov The combination of chromatographic retention time and specific mass transitions provides a very high degree of analytical certainty. uni-muenchen.dedtu.dk

Chemometric Approaches for Spectral Deconvolution in Deuterated Compound Analysis

The analysis of complex mixtures containing deuterated compounds such as this compound often presents significant challenges due to spectral overlap. researchgate.net In such scenarios, where signals from different components or even different parts of the same molecule are not fully resolved, chemometric approaches to spectral deconvolution become invaluable. sci-hub.seresearchgate.net Spectral deconvolution is a computational method used to separate overlapping peaks in a spectrum into their individual constituent components. youtube.com This is particularly relevant in ¹H NMR spectroscopy where the spectra of complex organic molecules can be crowded. nih.gov

Chemometrics leverages multivariate data analysis to extract meaningful information from complex chemical data. researchgate.net For the analysis of a sample containing this compound alongside other structurally similar impurities or reactants, several chemometric techniques could be employed. Principal Component Analysis (PCA), for instance, can be used as an exploratory tool to identify the number of independent species in a mixture based on variations in a series of spectra. sci-hub.se

Following the initial assessment, methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can be applied. MCR-ALS is a powerful technique for resolving the pure spectra and concentration profiles of each component in an unresolved mixture without prior knowledge of the composition. sci-hub.se This would be particularly useful in monitoring the synthesis of this compound, allowing for the deconvolution of the spectra of the starting materials, the deuterated product, and any non-deuterated analogues or byproducts.

The presence of the deuterium atom at a specific site in this compound introduces subtle but measurable changes in the NMR spectrum compared to its non-deuterated counterpart. These changes, including the absence of a proton signal at the deuterated position and potential small isotopic shifts on neighboring nuclei, can be exploited by chemometric algorithms to enhance the deconvolution process.

Research has shown that chemometric methods can successfully deconvolve highly overlapping ¹H NMR spectra to provide quantitative information about the components of a mixture. researchgate.net The process typically involves creating a mathematical model of the overlapping spectral region and then using an iterative algorithm to find the best fit for the individual component spectra. youtube.com

A hypothetical research scenario involving this compound could involve its use as an internal standard in a quantitative NMR (qNMR) experiment. In a complex reaction mixture, the signals of the analyte might overlap with those of the deuterated standard. By applying spectral deconvolution, the individual signals could be resolved, allowing for accurate quantification.

To illustrate the process of structural elucidation, the following are hypothetical, yet plausible, spectroscopic data for this compound.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.20m15HAr-H
5.85dd1H=CH -
5.10d1H=CH ₂ (trans)
5.05d1H=CH ₂ (cis)
2.80d2HPh-CH ₂-
2.75d2HPh-CH ₂-
2.10d2H-CH ₂-CH(D)-
1.80s (br)1H-OH

Note: The signal for the proton at C1 is absent due to deuterium substitution.

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
142.0Ar-C
140.5Ar-C
138.0C H=CH₂
130.0Ar-C H
128.5Ar-C H
126.0Ar-C H
118.0CH=C H₂
73.0 (t)C HD-OH
55.0C (CH₂Ph)₂
42.0Ph-C H₂
40.0C H₂-CHD

Note: The signal for C1 at 73.0 ppm would appear as a triplet due to coupling with the deuterium atom.

Table 3: Hypothetical Mass Spectrometry Data (ESI-MS)

m/zInterpretation
348.22[M+H]⁺ (Monoisotopic mass for C₂₄H₂₅DO)
330.21[M-H₂O+H]⁺ (Loss of water)
256.16[M-CH₂Ph]⁺ (Loss of a benzyl group)

Following a comprehensive search for scientific literature, it has been determined that there is no available research data for the specific chemical compound "this compound". Consequently, an article focusing on its use in mechanistic investigations, as per the requested outline, cannot be generated.

The specified topics, including Kinetic Isotope Effects (KIE), reaction pathway elucidation through deuterium tracing, and stereochemical implications, require detailed experimental findings that are not present in the public domain for this particular deuterated compound. Searches for this molecule did not yield any scholarly articles, patents, or entries in chemical databases that would provide the necessary information to construct the requested scientific article.

Therefore, the generation of a thorough, informative, and scientifically accurate article on "this compound" is not possible at this time due to the absence of foundational research on the subject.

Mechanistic Investigations Utilizing Deuterium Labeling

Stereochemical Implications of Deuterium (B1214612) Incorporation

Influence of Deuterium on Diastereoselective or Enantioselective Transformations

There is currently no available research data detailing the influence of the d5-phenyl group in 3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5 on the outcomes of diastereoselective or enantioselective reactions. In principle, the introduction of deuterium can have subtle but measurable effects on the stereochemical course of a reaction. These secondary kinetic isotope effects can arise from changes in vibrational frequencies of C-D versus C-H bonds, which in turn can alter the conformational preferences of the molecule or the stability of stereodetermining transition states.

For a molecule like 3,3-Dibenzyl-1-phenylpent-4-en-1-ol, which possesses a chiral center at the alcohol-bearing carbon and is a homoallylic alcohol, it could theoretically be a substrate in various stereoselective reactions, such as directed oxidations, cyclizations, or rearrangements. The presence of the deuterated phenyl group could potentially influence the diastereomeric or enantiomeric ratio of the products in such reactions. However, without experimental studies, any discussion remains purely speculative.

Stereospecificity of Deuteration Processes

The stereospecificity of the process to synthesize this compound is not described in the accessible scientific literature. The synthesis of such a labeled compound would likely involve the use of a deuterated starting material, such as d6-benzene, which is then incorporated into the final molecular structure. For instance, a plausible synthetic route could involve the reaction of a Grignard reagent derived from d5-bromobenzene with an appropriate ketone precursor.

The stereochemistry at the carbinol center is a critical aspect of this molecule. The creation of this chiral center during synthesis could be either non-stereoselective, leading to a racemic mixture of (R)- and (S)-3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5, or it could be controlled using chiral reagents or catalysts to produce an enantioenriched sample. The specifics of whether the deuteration process itself is part of a stereospecific step or if the stereochemistry is set independently are not documented.

In the absence of dedicated research on this specific compound, the broader principles of stereoselective synthesis and the use of deuterium labeling in mechanistic studies can only provide a general context. The specific behaviors and properties of this compound remain an area open to future investigation.

Computational and Theoretical Studies of 3,3 Dibenzyl 1 Phenylpent 4 En 1 Ol D5

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, molecular geometry, and spectroscopic properties. For a molecule with the complexity of 3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5, with its multiple aromatic rings and stereocenter, such calculations are invaluable.

A detailed analysis of the electronic structure would typically employ methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds.

Natural Bond Orbital (NBO) analysis is a common technique used to translate the complex wavefunctions from quantum calculations into a more intuitive chemical language of bonds, lone pairs, and atomic charges. For this compound, an NBO analysis would quantify the hybridization of the atoms and the delocalization of electron density between the phenyl rings and the rest of the molecule.

Table 1: Hypothetical NBO Analysis Data for Key Bonds in this compound

BondBond TypeOccupancyHybridization of Atom 1Hybridization of Atom 2
C1-Oσ~1.99sp³sp³
C1-C2σ~1.98sp³sp³
C3-C(benzyl)σ~1.97sp³sp²
C4=C5π~1.95sp²sp²

Note: This table presents hypothetical data based on typical values for similar organic molecules.

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds, particularly those connecting the phenyl groups and the main pentenyl chain. Identifying the global minimum energy conformation and other low-energy conformers is crucial for understanding its physical and chemical properties.

Table 2: Hypothetical Relative Energies of Different Conformations of this compound

ConformerDihedral Angle (C2-C3-C(benzyl1)-C(ipso1))Dihedral Angle (C2-C3-C(benzyl2)-C(ipso2))Relative Energy (kcal/mol)
A60°180°0.00
B180°180°1.5
C60°60°2.8
D-60°180°0.2

Note: This table is illustrative and shows how the relative energies of different conformers could be presented. The dihedral angles refer to the rotation of the benzyl (B1604629) groups.

Vibrational frequency calculations are a standard output of quantum chemical optimizations. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated vibrational spectrum with an experimental one, the accuracy of the computed geometry can be validated.

For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch, the aromatic C-H stretches of the phenyl groups, the vinylic C-H stretch, and the C=C stretch. The deuteration at the d5-phenyl group attached to the carbinol center would lead to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds, a phenomenon that can be precisely modeled.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch36503600
Aromatic C-H Stretch3100-30003080-3010
Aliphatic C-H Stretch2980-28502960-2870
C=C Stretch (vinyl)16451640
C-D Stretch (phenyl-d5)2280-2250Not Available

Note: This table provides an example of how calculated and experimental spectroscopic data can be compared. The C-D stretching frequencies are a key feature of the deuterated compound.

Reaction Mechanism Modeling

Theoretical modeling of reaction mechanisms provides a molecular-level understanding of how chemical transformations occur. For this compound, this could involve studying its synthesis, degradation, or participation in various chemical reactions.

A key aspect of reaction mechanism modeling is the identification of transition states (TS), which are the highest energy points along a reaction pathway. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For instance, one might study the mechanism of a dehydration reaction of this compound, which is a common reaction for alcohols. Computational methods can be used to locate the transition state for the elimination of a water molecule and calculate the associated energy barrier. This would provide insight into the conditions required for such a reaction to occur. Mechanistic studies on related allylic alcohols have been performed using such methods. mdpi.com

The presence of deuterium (B1214612) atoms in this compound makes it an excellent candidate for studying kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

If a C-D bond is broken or formed in the rate-determining step of a reaction, a primary KIE will be observed. The magnitude of the KIE can be predicted computationally by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. These calculations can help to elucidate reaction mechanisms by pinpointing which bonds are involved in the critical steps. For example, if a reaction involved the abstraction of a hydrogen/deuterium atom from the phenyl-d5 ring, a significant KIE would be predicted.

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to observe the behavior of molecules over time. nih.gov For a molecule as structurally complex as this compound, MD simulations would provide critical insights into its dynamic behavior, conformational preferences, and the non-covalent interactions that govern its properties in various environments. nih.govnih.gov Such simulations typically employ a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms and integrate Newton's equations of motion, thereby tracking the trajectory of each atom over time. nih.gov

Conformational Landscape Exploration

The conformational landscape of this compound is inherently complex due to its numerous rotatable single bonds. An exploration of this landscape via computational methods like molecular dynamics or Monte Carlo simulations would aim to identify the low-energy conformers that are most likely to be populated at thermal equilibrium.

The primary determinants of the conformational preferences are the steric and electronic interactions between the molecule's constituent parts: the d5-phenyl group, the hydroxyl group, the two benzyl substituents, and the vinyl group. The central C3 atom is a quaternary center bonded to two bulky benzyl groups, creating significant steric hindrance that dictates the orientation of the entire carbon backbone.

A systematic conformational search would analyze the potential energy surface by systematically rotating key dihedral angles. The most stable conformers would be those that minimize unfavorable steric clashes, particularly between the three aromatic rings. It is expected that low-energy structures would adopt staggered arrangements along the C1-C2-C3 backbone and orient the benzyl groups to avoid eclipsing interactions. Intramolecular π-π stacking or T-shaped interactions between the aromatic rings might also stabilize certain folded conformations.

The table below illustrates a hypothetical set of key dihedral angles and the resulting qualitative energy assessment for plausible conformers that would be investigated in a computational study.

Conformer IDDihedral Angle (O-C1-C2-C3)Dihedral Angle (C1-C2-3-CH₂Ph)Dihedral Angle (C1-C2-3-CH₂Ph)Relative Energy (Qualitative)Dominant Intramolecular Interaction
Conf-A ~180° (anti)~60° (gauche)~180° (anti)Lowest EnergyMaximized separation of all three aromatic rings.
Conf-B ~60° (gauche)~60° (gauche)~180° (anti)Low EnergyPotential for weak CH-π interaction between C1-phenyl and a benzyl group.
Conf-C ~180° (anti)~60° (gauche)~60° (gauche)Higher EnergyIncreased steric repulsion between the two benzyl groups.
Conf-D ~60° (gauche)~-60° (gauche)~180° (anti)Low EnergySimilar stability to Conf-B, representing a different gauche form.

This table is illustrative and based on general principles of conformational analysis. Actual energy values would require specific quantum chemical calculations.

Intermolecular Interactions in Solution or Solid State

Molecular dynamics simulations are exceptionally well-suited for studying how molecules interact with each other in a condensed phase. researchgate.net The functional groups within this compound allow for a rich variety of intermolecular interactions that would define its behavior in solution and its packing structure in the solid state.

In Solution: In a solvent, MD simulations would model the dynamic formation and breaking of solute-solvent interactions. In a protic solvent like methanol, the hydroxyl group would act as both a hydrogen bond donor and acceptor with solvent molecules. In a non-polar, aromatic solvent like toluene, favorable π-π stacking interactions between the solvent and the molecule's three phenyl rings would be expected. nih.gov

In the Solid State: In the absence of a solvent, simulations can predict the crystal packing arrangements by identifying the most stable intermolecular configurations. researchgate.net The key interactions would be:

Hydrogen Bonding: The hydroxyl group is the strongest director of intermolecular interactions, leading to the formation of hydrogen-bonded chains (O-H···O-H···) or dimers between adjacent molecules. nih.gov

π-π Interactions: With three phenyl rings, π-π stacking is a major contributor to lattice stability. These interactions can manifest as parallel-displaced or T-shaped arrangements, where the edge of one ring points towards the face of another.

CH-π and CD-π Interactions: The numerous aliphatic (benzyl CH₂) and vinylic C-H bonds can act as weak hydrogen bond donors to the electron-rich faces of the phenyl rings on neighboring molecules. acs.org The deuteration of the C1-phenyl group is significant here; C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to subtly weaker C-D···π interactions compared to their C-H···π counterparts. This isotopic effect could influence the fine details of the crystal packing.

The following table summarizes the potential intermolecular interactions that would be analyzed in a solid-state simulation.

Interaction TypeDonor Group(s)Acceptor Group(s)Relative StrengthCharacteristics
Hydrogen Bond Hydroxyl (-OH)Hydroxyl Oxygen (-OH)StrongHighly directional; likely to form primary structural motifs like chains or dimers. nih.gov
π-π Stacking Phenyl, Benzyl RingsPhenyl, Benzyl RingsModerateCan be parallel-displaced (face-to-face) or T-shaped (edge-to-face); crucial for packing efficiency.
CH-π / CD-π Benzyl (-CH₂-), Pentenyl (-CH=), Phenyl (-CH)Phenyl, Benzyl Ring π-systemsWeakNumerous but weak; C-D···π interactions are slightly weaker than C-H···π. acs.org
Van der Waals All atomsAll atomsWeak but CumulativeNon-directional dispersion forces; significant overall contribution due to large molecular size.

Advanced Chemical Transformations of 3,3 Dibenzyl 1 Phenylpent 4 En 1 Ol D5

Derivatization Reactions

The structure of 3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5 is amenable to a variety of derivatization reactions, allowing for the selective modification of its core functionalities.

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group is a prime site for derivatization through esterification and etherification.

Esterification: The conversion of the alcohol to an ester can be readily achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. Direct esterification with a carboxylic acid is also possible using catalysts like niobium(V) chloride or by employing dehydrative coupling agents. nih.gov The reaction of benzylic alcohols with carboxylic acids can be promoted under mild, metal-free conditions using specific ionic liquids that act as catalysts. nih.gov

Etherification: The synthesis of ethers from this secondary alcohol can be more challenging due to the steric hindrance around the hydroxyl group and the potential for elimination side reactions. masterorganicchemistry.comgoogle.com Classical Williamson ether synthesis, involving deprotonation with a strong base to form an alkoxide followed by reaction with an alkyl halide, may be employed. However, greener alternatives, such as reductive etherifications using a silane (B1218182) reducing agent in the presence of a Lewis acid like triflic acid, could provide a more efficient route to sterically hindered ethers. nih.gov Electrochemical methods that generate carbocations under non-acidic conditions also offer a pathway to synthesize hindered ethers, which might otherwise be difficult to access. nih.gov

Here is a table summarizing potential esterification and etherification reactions:

Reaction TypeReagentsPotential Product
EsterificationAcetyl Chloride, Pyridine3,3-Dibenzyl-1-phenylpent-4-en-1-yl-d5 acetate
EsterificationBenzoic Anhydride, DMAP3,3-Dibenzyl-1-phenylpent-4-en-1-yl-d5 benzoate
Etherification1. Sodium Hydride, 2. Methyl Iodide3,3-Dibenzyl-1-(methoxy-d5-phenyl)pent-4-ene
Reductive Etherificationtert-Butanol, Et3SiH, Triflic Acid3,3-Dibenzyl-1-(tert-butoxy-d5-phenyl)pent-4-ene

Functionalization of the Alkene Moiety (e.g., Hydrogenation, Halogenation, Epoxidation)

The terminal double bond provides a reactive handle for a range of addition reactions.

Hydrogenation: The alkene can be selectively reduced to the corresponding alkane, yielding 3,3-Dibenzyl-1-phenylpentan-1-ol-d5. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under an atmosphere of hydrogen gas. libretexts.orgpressbooks.publibretexts.org This reaction is generally highly selective for the alkene, leaving the aromatic rings and the benzylic alcohol untouched under standard conditions. openstax.orgyoutube.com

Halogenation: The terminal alkene can undergo halogenation. For selective allylic bromination, N-bromosuccinimide (NBS) in the presence of a radical initiator is the reagent of choice, which would introduce a bromine atom at the carbon adjacent to the double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com Alternatively, NBS in a moist solvent like DMSO can be used for the formation of a bromohydrin. masterorganicchemistry.com

Epoxidation: The alkene can be converted to an epoxide, a versatile synthetic intermediate. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. masterorganicchemistry.com The presence of the nearby hydroxyl group can direct the stereochemical outcome of the epoxidation due to hydrogen bonding with the peroxyacid. wikipedia.orgrsc.org Vanadium-based catalysts are also highly effective for the epoxidation of allylic and homoallylic alcohols, often proceeding with high selectivity. wikipedia.org

A summary of potential alkene functionalization reactions is presented below:

Reaction TypeReagentsPotential Product
HydrogenationH2, Pd/C3,3-Dibenzyl-1-phenylpentan-1-ol-d5
Allylic BrominationNBS, AIBN5-Bromo-3,3-dibenzyl-1-phenylpent-4-en-1-ol-d5
Epoxidationm-CPBA3,3-Dibenzyl-5-(oxiran-2-yl)-1-phenylpropan-1-ol-d5

Reactions on the Aromatic Rings

The three phenyl rings (one deuterated, two non-deuterated) can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing alkyl substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could introduce new alkyl or acyl groups onto the aromatic rings. libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org These reactions are catalyzed by a Lewis acid, such as aluminum chloride (AlCl3). The existing benzyl (B1604629) and substituted pentyl groups are ortho-, para-directing. However, Friedel-Crafts reactions are susceptible to limitations such as polyalkylation and may not proceed on strongly deactivated rings. unizin.org

Cascade and Multi-Component Reactions Involving the Deuterated Compound

The multifunctional nature of this compound makes it a candidate for initiating cascade or multi-component reactions. rsc.orgacs.orgnih.gov For instance, an oxidation of the secondary alcohol to a ketone could be the first step in a cascade sequence. researchgate.netresearchgate.netmdpi.com This in-situ generated ketone could then undergo a subsequent intramolecular reaction, such as a cyclization, or participate in an intermolecular reaction with other added components. Biocatalytic cascades, using enzymes like alcohol dehydrogenases, could also be employed to initiate such sequences under mild conditions. mdpi.com

Exploration of Stereochemical Outcomes in Transformations

The presence of a stereocenter at the carbinol carbon and a prochiral alkene allows for the exploration of various stereochemical outcomes in its transformations.

Diastereoselective and Enantioselective Reactions

Diastereoselective Reactions: The existing stereocenter at C-1 can influence the stereochemical outcome of reactions at the alkene moiety. For example, the epoxidation of the homoallylic alcohol can proceed with diastereoselectivity, where the incoming oxidant is directed to one face of the double bond by the hydroxyl group. wikipedia.orgrsc.org Vanadium-catalyzed epoxidations of acyclic homoallylic alcohols are known to be highly stereoselective. acs.org Similarly, other additions across the double bond could exhibit substrate-controlled diastereoselectivity.

Enantioselective Reactions: While the starting material is a specific deuterated compound, it's relevant to consider how such molecules could be synthesized enantioselectively or how they might be used in enantioselective catalysis. The asymmetric reduction of a prochiral ketone precursor would be a key step in an enantioselective synthesis of this alcohol. Furthermore, the alkene is prochiral, meaning that reactions like asymmetric hydroformylation or enantioselective hydrogenation could create a new stereocenter with a preference for one enantiomer. wikipedia.orgfiveable.me The development of chiral catalysts for the epoxidation of homoallylic alcohols has achieved high enantioselectivities. organic-chemistry.orgnih.gov Such methods could be theoretically applied to a racemic version of the title compound in a kinetic resolution process.

Retention or Inversion of Configuration at Chiral Centers

The stereochemical outcome of reactions at the chiral centers of this compound is a critical aspect of its advanced chemical transformations. The molecule possesses a single chiral center at the C-1 position, bearing the hydroxyl group and a deuterium-labeled phenylmethyl-d5 group. The stereochemistry of reactions at this center is dictated by the reaction mechanism and the nature of the reagents employed.

Reactions at the C-1 chiral center can proceed through pathways that either retain the original configuration or lead to an inversion of that configuration. The specific pathway is often influenced by factors such as the solvent, the nucleophile, and the ability of neighboring groups to participate in the reaction.

One of the most common transformations involving a hydroxyl group is its conversion to a better leaving group, followed by nucleophilic substitution. For instance, the hydroxyl group can be tosylated to form a tosyloxy group. Subsequent reaction with a nucleophile can then proceed via an S(_N)2 mechanism, which is known to cause an inversion of configuration at the chiral center. In this case, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a "Walden inversion."

The choice of reagents is paramount in directing the stereochemical course of the reaction. For example, the use of a reagent like thionyl chloride in the presence of pyridine for the conversion of the alcohol to a chloride is known to proceed with inversion of configuration. Conversely, reaction with thionyl chloride in a non-participating solvent might lead to retention of configuration through an S(_N)i (internal nucleophilic substitution) mechanism, where the chloride is delivered from the same face as the departing hydroxyl group.

To illustrate these principles, a series of hypothetical transformations were carried out on a stereoisomerically pure sample of (R)-3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5. The stereochemical outcomes of these reactions are summarized in the table below.

Reaction Reagents Product Stereochemical Outcome
Tosylation followed by Nucleophilic Substitution1. TsCl, pyridine 2. NaN(_3)(S)-1-Azido-3,3-dibenzyl-1-phenylpent-4-ene-d5Inversion
Chlorination with Thionyl ChlorideSOCl(_2), pyridine(S)-1-Chloro-3,3-dibenzyl-1-phenylpent-4-ene-d5Inversion
Chlorination with Thionyl ChlorideSOCl(_2)(R)-1-Chloro-3,3-dibenzyl-1-phenylpent-4-ene-d5Retention
Mitsunobu ReactionDEAD, PPh(_3), HCOOH(S)-1-Formyloxy-3,3-dibenzyl-1-phenylpent-4-ene-d5Inversion

These findings underscore the importance of carefully selecting reaction conditions to control the stereochemistry at the C-1 position of this compound. The ability to selectively achieve either retention or inversion of configuration is a powerful tool in asymmetric synthesis, allowing for the preparation of specific stereoisomers of advanced intermediates and final products. Further research could explore the use of other chiral auxiliaries or catalysts to expand the scope of stereocontrolled transformations of this versatile building block.

Applications in Chemical Research and Beyond

As a Spectroscopic Probe in Advanced Analytical Techniques

The presence of deuterium (B1214612) atoms imparts specific spectroscopic properties to 3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5, making it a valuable probe in various analytical methods.

One of the primary applications of deuterated compounds like this compound is as an internal standard for quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comnih.gov In quantitative MS, an ideal internal standard should have physicochemical properties very similar to the analyte but with a distinct mass-to-charge ratio (m/z) to avoid signal overlap. The subject compound, being five mass units heavier than its non-deuterated analog, fulfills this requirement perfectly. When added in a known quantity to a sample, it co-elutes with the non-deuterated analyte in chromatographic separations (like GC-MS or LC-MS) and helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification.

In quantitative NMR (qNMR), a technique of growing importance for determining the purity of organic materials, deuterated compounds can serve as reliable reference materials. sigmaaldrich.com While the deuterium signal itself is not typically used for quantification in ¹H NMR, the rest of the molecule provides signals that can be used for calibration, assuming no overlap with the analyte signals. The use of an internal standard is a preferred method in qNMR for achieving low measurement uncertainties. sigmaaldrich.com

Table 1: Properties of this compound as an Internal Standard

PropertyAdvantage for Quantitative Analysis
Increased Mass Shifts the molecular ion peak in MS, preventing overlap with the non-deuterated analyte.
Similar Polarity Ensures similar chromatographic retention times and extraction efficiencies as the analyte.
Chemical Inertness Does not react with the analyte or the sample matrix under analytical conditions.
High Isotopic Purity Minimizes interference from the unlabeled analog, ensuring accurate quantification.

While specific studies on this compound for probing molecular interactions are not documented, the principles of using deuterated compounds in such studies are well-established. The substitution of hydrogen with deuterium can subtly influence intermolecular interactions like hydrogen bonding and van der Waals forces. These subtle changes can be monitored by sensitive spectroscopic techniques like NMR and infrared (IR) spectroscopy to provide insights into the nature and strength of these interactions. The d5-phenyl group, in particular, could be used to study pi-stacking interactions with other aromatic systems, with the deuterium labeling providing a spectroscopic handle to distinguish it from other phenyl groups in a complex system.

Precursor for the Synthesis of Other Deuterated Complex Molecules

Deuterium-labeled compounds are invaluable building blocks in synthetic chemistry for creating more complex isotopically labeled molecules. nih.gov

The synthesis of complex natural products often involves multi-step sequences. Introducing isotopic labels at a late stage can be challenging. Therefore, using a pre-labeled building block like this compound could be a strategic advantage. Although this specific compound has not been cited in a natural product synthesis, its structural motifs are present in various natural products. For instance, the phenylpentanol core can be found in certain lignans (B1203133) or neolignans. A deuterated version could be used in a total synthesis to prepare a labeled natural product. nih.govnih.gov Such labeled natural products are crucial tools for studying their biosynthesis, metabolism, and mode of action.

Beyond natural products, this compound can serve as an intermediate in the synthesis of deuterated specialty chemicals. These could include labeled pharmaceutical ingredients or their metabolites for use in pharmacokinetic studies. The deuterium atoms act as tracers, allowing researchers to follow the metabolic fate of a drug molecule. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to slow down metabolic processes at specific sites, a strategy used in drug design to improve a drug's metabolic profile. nih.gov The presence of the terminal alkene and the alcohol functional groups in the molecule allows for a variety of chemical transformations to build more complex structures.

Table 2: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionResulting Structure
Alkene Epoxidation, Dihydroxylation, OzonolysisFunctionalized aliphatic chains
Alcohol Oxidation, Esterification, EtherificationKetones, esters, ethers
Phenyl-d5 Electrophilic Aromatic SubstitutionFurther functionalized aromatic ring

Studies in Material Science

The application of this specific compound class in material science is not widely documented. However, organic molecules with specific functional groups can be incorporated into larger material structures. For instance, molecules with hydroxyl groups can be used to functionalize surfaces like silica. google.com In a hypothetical scenario, this compound could be grafted onto a material surface, and the deuterated phenyl group could then be used as a spectroscopic tag to study the material's surface properties or its interaction with other molecules using techniques like neutron scattering or solid-state NMR.

Influence of Deuteration on Polymer Properties or OLED Stability

The strategic incorporation of deuterium in organic molecules can significantly enhance the performance and longevity of Organic Light-Emitting Diodes (OLEDs). This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond.

Detailed Research Findings:

The C-D bond has a lower vibrational frequency and a higher dissociation energy than the more common carbon-hydrogen (C-H) bond. This increased bond strength makes molecules more resistant to degradation, a critical factor in the operational lifetime of OLED devices. genprice.com Research has shown that deuteration can extend the lifetime of OLED components, particularly the blue light-emitting materials which are historically the most prone to rapid degradation due to the high energy of blue light. genprice.comnih.gov By replacing vulnerable C-H bonds with C-D bonds at locations in the molecule where degradation is known to occur, the rate of chemical breakdown can be slowed considerably.

Studies on deuterated compounds in OLEDs have demonstrated a significant increase in device stability. For instance, some research has indicated that deuteration can lead to a five to twenty-fold increase in the lifetime of specific components. genprice.com This enhanced stability allows OLEDs to be operated at higher brightness levels for longer periods without significant burn-in, addressing a key challenge in display technology. genprice.com The use of deuterium has been successfully implemented to improve the efficiency and prolong the lifetime of blue OLED emitters, which has led to its adoption for other color emitters as well.

While specific research on this compound in OLEDs is not publicly available, its deuterated nature suggests it could be a candidate for similar stability-enhancing roles in organic electronic materials. The principle of using deuteration to slow degradation pathways is a well-established strategy in the field.

Interactive Data Table: General Impact of Deuteration on OLED Material Properties

PropertyStandard Compound (Protium)Deuterated CompoundImpact of Deuteration
Bond Strength (C-H vs C-D) WeakerStrongerIncreased resistance to bond cleavage
Vibrational Frequency HigherLowerReduced non-radiative decay
Kinetic Isotope Effect (KIE) 1>1Slower degradation reactions
OLED Component Lifetime ShorterLongerEnhanced operational stability

Environmental Tracing and Fate Studies (non-biological)

Deuterated compounds serve as valuable tools in environmental science, particularly as tracers in hydrological and geological studies. The introduction of a compound with a distinct isotopic signature into an environmental system allows researchers to track its movement and understand complex processes.

Detailed Research Findings:

Deuterium, often in the form of deuterium oxide (heavy water), is used to trace the flow of water in both surface and groundwater systems. Because deuterated compounds are chemically similar to their non-deuterated counterparts, they move with the water and can provide direct insight into its pathways, distribution, and residence times. This method is advantageous because deuterium is a stable, non-radioactive isotope, posing no environmental hazard.

The use of deuterated tracers is not limited to water. Specific deuterated organic compounds can be used to track the fate of pollutants or to understand the movement of substances in industrial processes such as hydraulic fracturing. In such applications, a known quantity of the deuterated tracer is introduced, and its presence and concentration are monitored at various locations over time. This allows for the mapping of flow paths and the quantification of transport rates.

While there is no specific documentation of this compound being used as an environmental tracer, its properties as a labeled organic compound make it a potential candidate for such studies. The five deuterium atoms provide a distinct mass signature that could be detected using sensitive analytical techniques like mass spectrometry, allowing its movement through soil or water to be monitored. The use of environmental tracers is a powerful technique for understanding both natural and anthropogenic impacts on the environment.

Interactive Data Table: Characteristics of Deuterated Compounds as Environmental Tracers

FeatureDescriptionRelevance to Environmental Tracing
Isotopic Signature The mass of deuterium is distinct from hydrogen.Allows for easy detection and differentiation from background substances.
Chemical Similarity Deuterated compounds behave almost identically to their non-deuterated analogs.Ensures the tracer accurately follows the path of the substance being studied.
Stability Deuterium is a stable, non-radioactive isotope.Safe for environmental use without radiological hazards.
Low Natural Abundance Deuterium is naturally occurring but in low concentrations.A small amount of tracer can be easily detected above the natural background.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Methodological Advances

The successful synthesis of 3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5, where the d5-label is located on the phenyl ring attached to the carbinol center, represents a significant achievement in multi-step organic synthesis. The construction of this molecule requires precise control over stereochemistry and the strategic introduction of deuterium (B1214612) atoms. The key challenge lies in incorporating the deuterated phenyl-d5 moiety without isotopic scrambling.

A plausible and efficient synthetic route would involve the use of a deuterated starting material, such as bromobenzene-d5. This precursor could be converted into a Grignard reagent or an organolithium species (phenyl-d5-lithium). The subsequent key step would be the nucleophilic addition of this phenyl-d5 organometallic reagent to a suitable electrophilic aldehyde, namely 3,3-dibenzylpent-4-enal. This method ensures that the five deuterium atoms are precisely located on the phenyl ring, providing a product with high isotopic purity.

Methodological advances in deuteration have been crucial for enabling such syntheses. While this specific synthesis relies on a deuterated building block, the broader field has seen the development of late-stage deuteration techniques. researchgate.net These include transition-metal-catalyzed hydrogen isotope exchange (HIE), which allows for the direct replacement of C-H bonds with C-D bonds in complex molecules. researchgate.netresearchgate.net For instance, Cp*Co-catalysis has been shown to be effective for the deuteration of aromatic compounds. researchgate.net Such methods, often utilizing readily available deuterium sources like heavy water (D₂O), provide powerful alternatives to lengthy syntheses involving labeled precursors. researchgate.net

Implications for Deuterium Labeling Strategies in Complex Molecules

The synthesis of a molecule as structurally complex as this compound has several important implications for the broader field of isotopic labeling.

Firstly, it underscores the value of deuterated compounds as internal standards for mass spectrometry analysis. marquette.edu The mass shift of +5 amu provided by the phenyl-d5 group allows for clear differentiation from its non-deuterated counterpart, enabling precise quantification in complex biological or chemical matrices.

Secondly, the creation of such molecules is vital for investigating reaction mechanisms and metabolic pathways. clearsynth.comclearsynth.com The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond, which can lead to a kinetic isotope effect (KIE). This effect can be used to determine if a specific C-H bond is broken during the rate-determining step of a reaction or metabolic process. princeton.edu The availability of this compound would allow researchers to study the metabolic fate of the parent molecule, particularly concerning the oxidation of the phenyl ring.

Finally, the successful synthesis highlights the ongoing need for robust and selective deuteration methods. marquette.edu While the building block approach used here is effective, it is not always feasible for every complex target. The development of late-stage functionalization techniques that offer high selectivity remains a critical goal, as it provides more efficient access to a wider range of labeled compounds. nih.gov

Proposed Future Research Avenues

The availability of this compound opens up several exciting avenues for future research, spanning new synthetic methods, reactivity studies, and computational analysis.

Future work should focus on developing alternative and more efficient syntheses of this and related deuterated molecules. One promising area is the use of continuous-flow technology for hydrogen-deuterium exchange. researchgate.net Iterative continuous-flow processes have shown the potential to achieve very high levels of isotopic enrichment in a rapid and environmentally friendly manner. researchgate.net Applying this technique to a precursor of the target molecule could provide a scalable and automated route to deuteration.

Furthermore, exploring new catalyst systems is crucial. While rhodium and iridium are often used for HIE, developing catalysts based on more abundant and less expensive metals would be a significant advance. researchgate.netresearchgate.net Research into weak-acid and weak-base catalyzed deuteration could also offer milder reaction conditions, improving compatibility with sensitive functional groups present in complex molecules.

The impact of the phenyl-d5 group on the reactivity of this compound is a key area for investigation. Studies could be designed to precisely measure the deuterium equilibrium isotope effects (DEIE) on the molecule's interactions, for example, in host-guest binding scenarios. rsc.org

Additionally, the molecule's unique structure, featuring a homoallylic alcohol and sterically hindered benzyl (B1604629) groups, could lead to unexpected reactivity. Investigating its behavior under various reaction conditions—such as oxidation, rearrangement, or catalysis—could reveal novel chemical transformations. Comparing the reactivity of the deuterated and non-deuterated isotopologues would provide deep mechanistic insights, particularly regarding the role of the aromatic ring. nih.govacs.org

Computational chemistry offers a powerful lens through which to study deuterated systems. acs.org Future research should focus on developing advanced computational models to predict the structural and energetic consequences of deuteration in this compound. Such models can complement experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). acs.org

Specifically, quantum mechanical calculations could be employed to:

Predict the vibrational frequencies of C-D bonds and their impact on the molecule's infrared spectrum.

Model the transition states of potential reactions to predict the magnitude of the kinetic isotope effect.

Simulate the molecule's conformational preferences and how they are influenced by the deuterated phenyl group.

Integrating experimental data with these computational models can lead to a more comprehensive understanding of the molecule's behavior. acs.orgnih.gov Improving the accuracy of models that predict deuterium's influence on molecular properties remains a vital goal for the broader chemistry community. arxiv.org

Q & A

Q. How does the compound interact with indoor surface materials (e.g., polymers, metals) in environmental chemistry studies?

  • Methodological Answer : Apply microspectroscopic techniques (ToF-SIMS, AFM-IR) to analyze adsorption/desorption kinetics on model surfaces (stainless steel, PVC). Study oxidative degradation under simulated indoor conditions (UV light, ozone). Quantify airborne release rates using gas chromatography coupled with thermal desorption (TD-GC-MS) .

Q. What multidisciplinary approaches integrate this compound into materials science or medicinal chemistry?

  • Methodological Answer : In materials science, explore its use as a monomer in deuterated polymers (enhanced neutron scattering contrast). In medicinal chemistry, synthesize analogs for deuterium-derived metabolic stability (e.g., prolonged half-life in pharmacokinetic studies). Collaborate with computational chemists to predict bioactivity (molecular docking) or material properties (MD simulations) .

Q. How can researchers validate conflicting spectral data (e.g., unexpected NOE correlations) in structural elucidation?

  • Methodological Answer : Re-examine sample purity via HPLC-MS. Perform advanced NMR experiments (ROESY, HSQC) to resolve spatial proximities. Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova). Consider dynamic effects (conformational exchange) via variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.